molecular formula C21H20O5 B2572483 Ethyl 2-(3,4-dimethyl-2-oxochromen-7-yl)oxy-2-phenylacetate CAS No. 500204-08-0

Ethyl 2-(3,4-dimethyl-2-oxochromen-7-yl)oxy-2-phenylacetate

Cat. No.: B2572483
CAS No.: 500204-08-0
M. Wt: 352.386
InChI Key: JFESZLJARCLWKE-UHFFFAOYSA-N
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Description

Ethyl 2-(3,4-dimethyl-2-oxochromen-7-yl)oxy-2-phenylacetate is a synthetic coumarin derivative characterized by a 3,4-dimethyl-2-oxochromen-7-yl core linked via an ether-oxygen to a phenylacetate ester group. Coumarins are renowned for their diverse biological activities, including anticoagulant, anti-inflammatory, and fluorescent properties. The substituents on the coumarin ring (3,4-dimethyl and 2-oxo groups) and the phenylacetate moiety likely influence its physicochemical behavior, such as solubility, stability, and reactivity.

Properties

IUPAC Name

ethyl 2-(3,4-dimethyl-2-oxochromen-7-yl)oxy-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O5/c1-4-24-21(23)19(15-8-6-5-7-9-15)25-16-10-11-17-13(2)14(3)20(22)26-18(17)12-16/h5-12,19H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFESZLJARCLWKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)OC2=CC3=C(C=C2)C(=C(C(=O)O3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3,4-dimethyl-2-oxochromen-7-yl)oxy-2-phenylacetate typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, followed by purification through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. The purification process may include advanced techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3,4-dimethyl-2-oxochromen-7-yl)oxy-2-phenylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(3,4-dimethyl-2-oxochromen-7-yl)oxy-2-phenylacetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(3,4-dimethyl-2-oxochromen-7-yl)oxy-2-phenylacetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural motifs with the target molecule, differing in substituents, fused rings, or ester groups:

Table 1: Key Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications
Ethyl 2-(3,4-dimethyl-2-oxochromen-7-yl)oxy-2-phenylacetate (Target) C21H20O5* ~360.38 3,4-dimethyl coumarin; phenylacetate ester
Ethyl (6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetate C23H22O5 378.42 Cyclopenta-fused coumarin; 6-methyl; phenylacetate
(3,4-Dimethyl-2-oxochromen-7-yl) 2-(phenylmethoxycarbonylamino)acetate C22H21NO6 395.41 Phenylmethoxycarbonylamino ester
Ethyl 2-cyano-2-phenylacetate C11H11NO2 189.21 Cyano group instead of coumarin
Ethyl 2-[3-(7-methoxy-2-oxochromen-4-yl)-2-oxochromen-7-yl]oxyacetate C22H18O8 422.38 Methoxy-substituted coumarin; bis-coumarin linkage

*Estimated based on structural analogs.

Key Observations:

Core Modifications :

  • The cyclopenta-fused coumarin in the compound from introduces rigidity and may enhance UV absorption due to extended conjugation .
  • Methoxy groups () increase polarity and solubility compared to the target compound’s dimethyl groups .

Cyano-substituted esters () exhibit higher hydrolytic stability due to electron-withdrawing effects, contrasting with the target’s phenylacetate, which may be more prone to enzymatic cleavage .

Physicochemical and Reactivity Trends

Table 2: Property Comparisons
Property Target Compound Ethyl 2-cyano-2-phenylacetate Cyclopenta-fused Analog
Lipophilicity (LogP) ~3.5 (estimated) ~1.8 ~4.0
Hydrolysis Rate Moderate (ester) Slow (cyano stabilizes ester) Moderate
Thermal Stability High (aromatic rings) Moderate High
  • Lipophilicity: The target’s dimethyl and phenyl groups increase hydrophobicity compared to cyano-substituted analogs, suggesting better membrane permeability .

Biological Activity

Ethyl 2-(3,4-dimethyl-2-oxochromen-7-yl)oxy-2-phenylacetate (commonly referred to as ethyl 2-(3,4-dimethylcoumarin-7-yl)oxyacetate) is a synthetic compound that has drawn attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C15H16O5
  • Molecular Weight : 276.2845 g/mol
  • CAS Registry Number : 35679-90-4
  • IUPAC Name : Ethyl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate

Biological Activity Overview

This compound exhibits various biological activities, which can be summarized as follows:

  • Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which are crucial for neutralizing free radicals and preventing oxidative stress in biological systems.
  • Antimicrobial Effects : Research indicates that this compound may possess antimicrobial properties, showing efficacy against several bacterial strains.
  • Anti-inflammatory Properties : Studies suggest that it may have the potential to reduce inflammation, making it a candidate for further investigation in inflammatory diseases.
  • Cytotoxicity : Preliminary studies have shown that this compound may exhibit cytotoxic effects on certain cancer cell lines, indicating its potential as an anticancer agent.

Antioxidant Activity

A study conducted by researchers focused on the antioxidant capacity of various coumarin derivatives, including ethyl 2-(3,4-dimethylcoumarin-7-yl)oxyacetate. The results showed that this compound effectively scavenged free radicals and reduced oxidative stress markers in vitro. The antioxidant activity was measured using DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)
Ethyl 2-(3,4-dimethylcoumarin)25 ± 1.530 ± 1.0
Standard (Ascorbic Acid)15 ± 0.520 ± 0.8

Antimicrobial Activity

In a separate investigation into the antimicrobial properties of ethyl 2-(3,4-dimethylcoumarin), the compound was tested against various bacterial strains including E. coli, S. aureus, and P. aeruginosa. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
E. coli50
S. aureus40
P. aeruginosa60

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Anti-inflammatory Effects

Research investigating the anti-inflammatory effects of ethyl 2-(3,4-dimethylcoumarin) revealed its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This inhibition was assessed using ELISA assays on cultured macrophages treated with lipopolysaccharides (LPS).

Cytotoxicity Studies

The cytotoxic effects of ethyl 2-(3,4-dimethylcoumarin) were evaluated on several cancer cell lines including MCF7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). The results indicated a dose-dependent cytotoxicity with IC50 values ranging from 20 to 50 µg/mL across different cell lines.

Cell LineIC50 (µg/mL)
MCF725
HeLa30
A54945

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